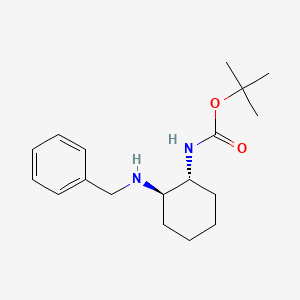

Tert-butyl (1R,2R)-2-(benzylamino)-cyclohexylcarbamate

Overview

Description

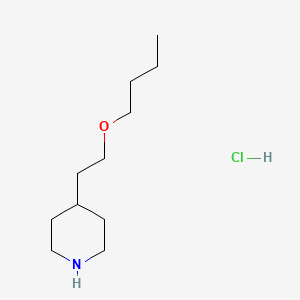

The compound contains a tert-butyl group, a benzylamino group, and a cyclohexylcarbamate group. The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations and has implications in biosynthetic and biodegradation pathways . The benzylamino group is a common functional group in organic chemistry, often involved in reactions as a protected form of the amino group. The cyclohexylcarbamate group is a carbamate ester derived from cyclohexanol.

Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It’s also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is highlighted by characteristic applications in chemical transformations . The benzylamino group can participate in various reactions as a protected form of the amino group.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. Tert-butyl carbamate, one of the components, is a solid with a melting point of 105-110°C .Scientific Research Applications

Synthesis of Tertiary Butyl Esters in Organic Chemistry

Tertiary butyl esters are pivotal in synthetic organic chemistry due to their protective group properties. The tert-butoxycarbonyl (Boc) group derived from Tert-butyl (1R,2R)-2-(benzylamino)-cyclohexylcarbamate is used to protect amines during peptide synthesis. This group can be introduced into a variety of organic compounds using flow microreactor systems, enhancing efficiency and sustainability .

Analytical Chemistry

The Boc group’s introduction into other molecules can aid in analytical chemistry by improving the detection and quantification of compounds through methods like chromatography and mass spectrometry.

Each of these applications leverages the unique chemical properties of Tert-butyl (1R,2R)-2-(benzylamino)-cyclohexylcarbamate, demonstrating its versatility and importance in scientific research. The compound’s ability to introduce the Boc group efficiently and sustainably is particularly noteworthy, as it represents a significant advancement in the field of synthetic organic chemistry .

Future Directions

The future directions for this compound would depend on its specific applications. The tert-butyl group has potential applications in biocatalytic processes , and the use of tert-butyl carbamate in the synthesis of N-Boc-protected anilines suggests potential applications in the synthesis of other complex organic compounds .

properties

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(benzylamino)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-16-12-8-7-11-15(16)19-13-14-9-5-4-6-10-14/h4-6,9-10,15-16,19H,7-8,11-13H2,1-3H3,(H,20,21)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFCVOVRLIBVAP-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (1R,2R)-2-(benzylamino)-cyclohexylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chloro-1-naphthyl)oxy]azetidine](/img/structure/B1440734.png)

![2-[(Diallylamino)methyl]-4-fluoroaniline](/img/structure/B1440736.png)

![2-[(6-Chloro-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1440737.png)

![3-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1440748.png)